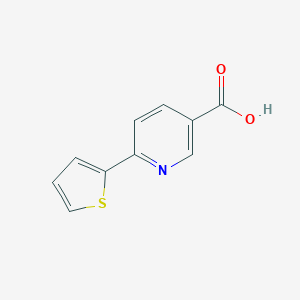

6-(Thiophen-2-yl)nicotinic acid

Übersicht

Beschreibung

6-(Thiophen-2-yl)nicotinic acid is a heterocyclic compound that features a thiophene ring attached to a nicotinic acid moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and agriculture. The presence of both the thiophene and nicotinic acid structures endows it with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. For this compound, the reaction conditions often include:

Reagents: Thiophene-2-boronic acid and 6-bromonicotinic acid.

Catalyst: Palladium(II) acetate.

Base: Potassium carbonate.

Solvent: A mixture of water and ethanol.

Temperature: Typically around 80-100°C.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Thiophen-2-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as bromine or chlorinating agents for halogenation.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 6-(Thiophen-2-yl)nicotinyl alcohol.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(Thiophen-2-yl)nicotinic acid has been explored for its potential as a drug candidate due to its biological activities:

- Anti-inflammatory Properties : Studies indicate that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation in specific cell lines, highlighting its potential in oncology.

Agricultural Applications

The compound demonstrates significant fungicidal properties against fungal phytopathogens:

- Fungicidal Efficacy : In greenhouse bioassays against cucumber downy mildew (Pseudoperonospora cubensis), derivatives of this compound exhibited superior fungicidal activity compared to traditional fungicides like diflumetorim and flumorph.

| Pathogen | Compound Tested | Efficacy |

|---|---|---|

| Cucumber Downy Mildew | This compound | Superior to diflumetorim |

| Other Fungal Pathogens | Various derivatives | Promising results |

Material Science

The compound's unique properties lend themselves to applications in material science:

- Organic Semiconductors : Due to its electronic properties, it is being investigated for use in organic electronics and semiconductor materials.

- Corrosion Inhibitors : Its ability to form stable complexes with metal ions makes it a candidate for corrosion prevention in various industrial applications.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Agricultural Efficacy

In another research project focusing on agricultural applications, greenhouse trials demonstrated that formulations containing this compound effectively controlled fungal infections in crops, outperforming conventional fungicides. This study underscores the compound's potential as an environmentally friendly alternative in agriculture.

Wirkmechanismus

The mechanism of action of 6-(Thiophen-2-yl)nicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The thiophene ring can interact with hydrophobic pockets in proteins, while the nicotinic acid moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the nicotinic acid moiety, making it less versatile in biological applications.

Nicotinic acid: Does not have the thiophene ring, limiting its electronic and structural diversity.

6-(Furan-2-yl)nicotinic acid: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

Uniqueness

6-(Thiophen-2-yl)nicotinic acid is unique due to the combination of the thiophene and nicotinic acid structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or similar compounds.

Biologische Aktivität

6-(Thiophen-2-yl)nicotinic acid is a heterocyclic compound characterized by the presence of a thiophene ring at the sixth position of the nicotinic acid structure. Its molecular formula is CHNO, with a molecular weight of approximately 205.23 g/mol. The compound has garnered interest due to its potential biological activities, which are influenced by its unique structural features.

The synthesis of this compound can be achieved through various methods, including:

- Suzuki-Miyaura Cross-Coupling Reaction : This method involves coupling a thiophene moiety with a pre-functionalized nicotinic acid derivative.

- Stille Coupling Reaction : Another effective synthetic route that utilizes organostannanes in the coupling process.

These synthetic pathways allow for the efficient production of the compound, which is essential for further biological evaluation .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Thiophen-2-yl)nicotinic acid | Thiophene at position 2 | Different position affects reactivity |

| 4-(Thiophen-2-yl)nicotinic acid | Thiophene at position 4 | Potentially altered biological activity |

| Nicotinic acid | No thiophene substituent | Baseline for comparison; lacks enhanced properties |

| 3-(Furan-2-yl)nicotinic acid | Furan ring instead of thiophene | Different electronic properties |

This table illustrates how the position and type of substituent significantly influence biological activity and chemical reactivity.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

- Anti-inflammatory Studies : In a study evaluating novel nicotinic acid derivatives, compounds similar to this compound exhibited significant inhibition of inflammatory markers in macrophage cells. The most active compounds showed comparable efficacy to established anti-inflammatory drugs like ibuprofen .

- Antimicrobial Research : A series of acylhydrazones derived from nicotinic acid demonstrated promising antimicrobial activity against resistant strains of bacteria, including MRSA. This suggests that derivatives like this compound could be explored for their antimicrobial potential .

Eigenschaften

IUPAC Name |

6-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGFXNUFKLRCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572524 | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179408-54-9 | |

| Record name | 6-(2-Thienyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179408-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.